molecular formula C14H15NO B14668613 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- CAS No. 50599-33-2

2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-

Cat. No.: B14668613
CAS No.: 50599-33-2
M. Wt: 213.27 g/mol
InChI Key: VUYOAPADCRWYPQ-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- is a chemical compound that belongs to the class of naphthalenols It is characterized by the presence of a naphthalene ring system with a hydroxyl group and an imino group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- typically involves the condensation of 2-naphthalenol with an appropriate imine precursor. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imino group. Common solvents used in this synthesis include ethanol and methanol, and the reaction temperature is generally maintained at around 60-80°C.

Industrial Production Methods

On an industrial scale, the production of 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated naphthalenes

Scientific Research Applications

2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol: Lacks the imino group, making it less versatile in certain chemical reactions.

    1-Naphthalenol: Similar structure but with the hydroxyl group in a different position, leading to different reactivity.

    Naphthalene: Lacks both the hydroxyl and imino groups, making it less reactive in biological systems.

Uniqueness

2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]- is unique due to the presence of both hydroxyl and imino groups, which confer distinct chemical and biological properties. This dual functionality allows for a wider range of applications and reactivity compared to its simpler counterparts.

Properties

IUPAC Name

1-(propan-2-yliminomethyl)naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(2)15-9-13-12-6-4-3-5-11(12)7-8-14(13)16/h3-10,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOAPADCRWYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=CC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425659
Record name 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50599-33-2
Record name 2-Naphthalenol, 1-[[(1-methylethyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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